![molecular formula C13H25ClO2S B14314750 4-(Chloromethyl)-2-[2-(hexylsulfanyl)ethyl]-2-methyl-1,3-dioxolane CAS No. 114088-47-0](/img/structure/B14314750.png)
4-(Chloromethyl)-2-[2-(hexylsulfanyl)ethyl]-2-methyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-2-[2-(hexylsulfanyl)ethyl]-2-methyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic ethers with two oxygen atoms in the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-[2-(hexylsulfanyl)ethyl]-2-methyl-1,3-dioxolane typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the acid-catalyzed cyclization of a diol with an aldehyde or ketone.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid.
Attachment of the Hexylsulfanyl Group: The hexylsulfanyl group can be attached through nucleophilic substitution reactions, where a hexylthiol reacts with an appropriate leaving group on the dioxolane ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, catalysts), and ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethyl)-2-[2-(hexylsulfanyl)ethyl]-2-methyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl derivatives.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration as a potential pharmaceutical agent or in drug delivery systems.
Industry: Use in the production of specialty chemicals, polymers, or as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-2-[2-(hexylsulfanyl)ethyl]-2-methyl-1,3-dioxolane would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group could act as an alkylating agent, while the hexylsulfanyl group might influence the compound’s lipophilicity and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
4-(Chloromethyl)-2-methyl-1,3-dioxolane: Lacks the hexylsulfanyl group.
2-[2-(Hexylsulfanyl)ethyl]-2-methyl-1,3-dioxolane: Lacks the chloromethyl group.
4-(Chloromethyl)-2-[2-(methylsulfanyl)ethyl]-2-methyl-1,3-dioxolane: Has a methylsulfanyl group instead of a hexylsulfanyl group.
Uniqueness
4-(Chloromethyl)-2-[2-(hexylsulfanyl)ethyl]-2-methyl-1,3-dioxolane is unique due to the presence of both the chloromethyl and hexylsulfanyl groups, which can impart distinct chemical reactivity and physical properties. This combination of functional groups can make it a valuable intermediate in organic synthesis and potentially useful in various applications.
Propiedades
Número CAS |
114088-47-0 |
|---|---|
Fórmula molecular |
C13H25ClO2S |
Peso molecular |
280.85 g/mol |
Nombre IUPAC |
4-(chloromethyl)-2-(2-hexylsulfanylethyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C13H25ClO2S/c1-3-4-5-6-8-17-9-7-13(2)15-11-12(10-14)16-13/h12H,3-11H2,1-2H3 |
Clave InChI |
UXEUMVLGJJBCCN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCSCCC1(OCC(O1)CCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Methanesulfonyl)-1-oxa-2-azaspiro[2.5]octane](/img/structure/B14314683.png)
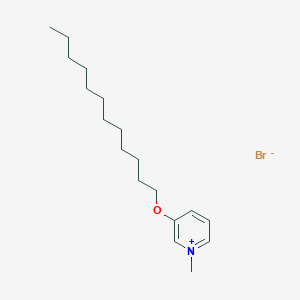
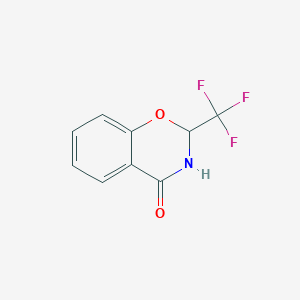
![[Di(propan-2-yl)amino]-methoxyphosphinate](/img/structure/B14314714.png)
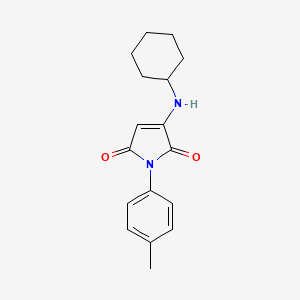
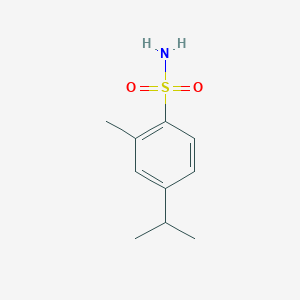
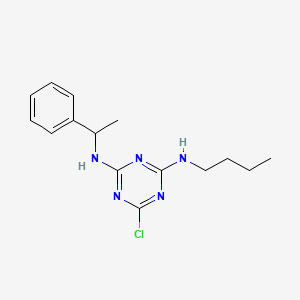
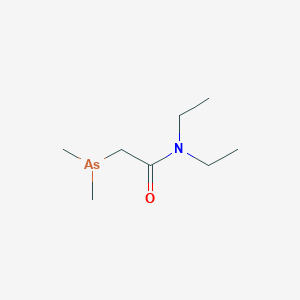
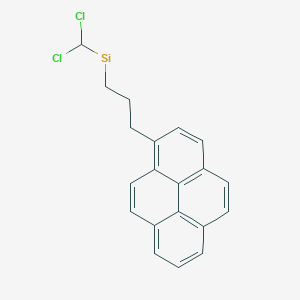
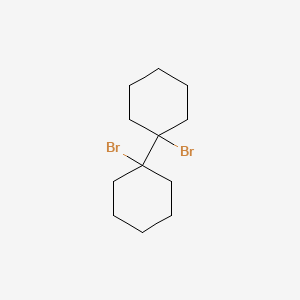
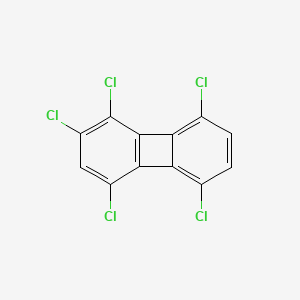
![5,5-Dimethyl-2-[2-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]cyclohexane-1,3-dione](/img/structure/B14314747.png)


